molecular formula C20H25N3O2 B4259941 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide

3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B4259941
M. Wt: 339.4 g/mol
InChI Key: QLQOHMXETNZZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide, also known as BPN14770, is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome.

Mechanism of Action

3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, this compound can increase cAMP levels, which in turn can improve synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. These effects include improved cognitive function, reduced neuroinflammation, and increased synaptic plasticity. In addition, this compound has been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide is that it has a favorable safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic compound. However, one limitation of this compound is that it has only been studied in animal models, and further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide. One direction is to conduct clinical trials to determine its efficacy and safety in humans. Another direction is to study its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to understand the mechanism of action of this compound and its effects on synaptic plasticity and cognitive function.
Conclusion
In conclusion, this compound is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its mechanism of action involves inhibition of PDE4D, which can increase cAMP levels and improve synaptic plasticity and cognitive function. Further research is needed to determine its efficacy and safety in humans and to explore its potential therapeutic effects in other neurological disorders.

Scientific Research Applications

3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic effects in neurological disorders. Preclinical studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. In addition, this compound has been shown to have anti-inflammatory effects and can reduce neuroinflammation in animal models of Alzheimer's disease.

Properties

IUPAC Name

3-(butanoylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-6-19(24)22-18-13-17(8-7-15(18)3)20(25)23(5-2)14-16-9-11-21-12-10-16/h7-13H,4-6,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQOHMXETNZZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)N(CC)CC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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